

Application Notes and Protocols for DDAO Galactoside in β -D-Galactopyranoside Detection

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Compound of Interest

Compound Name: DDAO

Cat. No.: B1674557

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 9H-(1,3-Dichloro-9,9-Dimethylacridin-2-One-7-yl) β -D-Galactopyranoside (**DDAO** galactoside) in the sensitive detection of β -D-Galactopyranoside activity. **DDAO** galactoside is a fluorogenic substrate that, upon cleavage by β -galactosidase, yields a brightly fluorescent, far-red product, making it an ideal tool for various research applications, including reporter gene assays, detection of cellular senescence, and in vivo imaging.

Principle of Detection

DDAO galactoside itself is weakly fluorescent. However, in the presence of β -galactosidase, the substrate is hydrolyzed, releasing the highly fluorescent product, 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) (**DDAO**). This enzymatic reaction results in a significant increase in fluorescence intensity and a substantial shift in the emission spectrum to the far-red region. This large Stokes shift of approximately 200 nm between the substrate and the product minimizes spectral overlap and allows for highly sensitive detection with low background interference.^{[1][2]}

Key Features and Applications

- **High Sensitivity:** Enables the detection of low levels of β -galactosidase activity.^[2]

- Far-Red Fluorescence: The product's fluorescence in the far-red spectrum minimizes interference from cellular autofluorescence, making it suitable for cell-based assays.[3][4]
- Large Stokes Shift: The significant difference between the excitation/emission spectra of the substrate and product allows for clear signal discrimination.[2]
- Versatile Applications: Compatible with various platforms, including fluorescence microscopy, flow cytometry, microplate readers, and in vivo imaging.[2][5]
- Live-Cell Imaging: The cell-permeant nature of **DDAO** galactoside allows for the analysis of β -galactosidase activity in living cells.[3][4]

Primary Applications Include:

- Reporter Gene Assays: Monitoring the expression of the lacZ gene in transfected cells.[5]
- Senescence-Associated β -Galactosidase (SA- β -Gal) Assays: Identifying and quantifying senescent cells.[3][4][6]
- Enzyme Kinetics and Inhibitor Screening: Studying the kinetics of β -galactosidase and screening for potential inhibitors.
- In Vivo Imaging: Visualizing β -galactosidase activity in living organisms.[5][7]

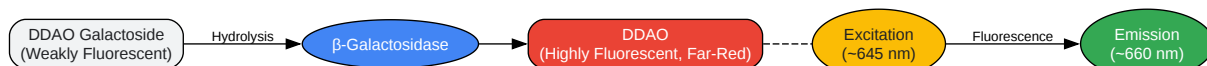
Data Presentation

Physicochemical and Spectral Properties

Property	DDAO Galactoside (Substrate)	DDAO (Product)
Molecular Formula	C ₂₁ H ₂₁ Cl ₂ NO ₇	-
Molecular Weight	470.30 g/mol	-
CAS Number	503178-95-8	-
Excitation (max)	~460-465 nm	~645-646 nm
Emission (max)	~608-610 nm	~659-660 nm
Recommended Excitation	-	633 nm laser
Storage	-20°C, protected from light	-

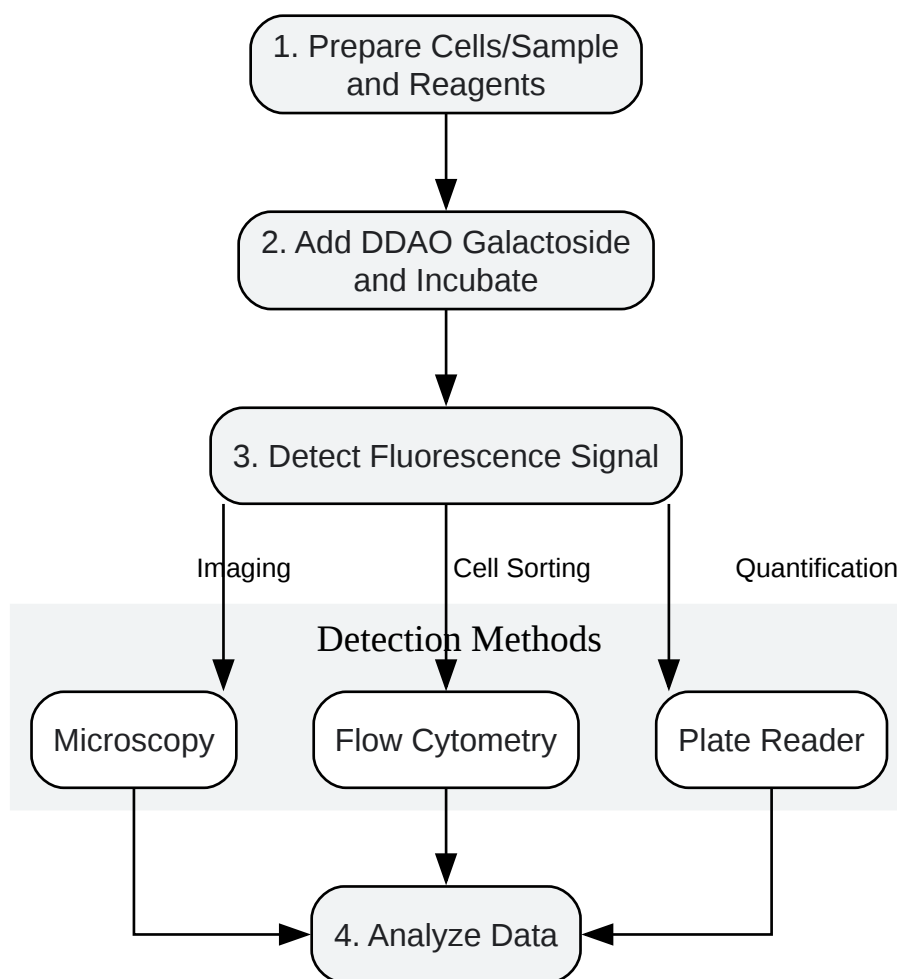
Data sourced from references[1][2][5].

Mandatory Visualizations



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Caption: Enzymatic conversion of **DDAO** galactoside to fluorescent **DDAO**.



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Caption: General experimental workflow for **DDAO** galactoside assays.

Experimental Protocols

Protocol 1: In Vitro β -Galactosidase Activity Assay

This protocol is designed for the quantitative measurement of purified β -galactosidase activity in a microplate format.

Materials:

- **DDAO** galactoside stock solution (5 mg/mL in anhydrous DMSO)[2][3]
- Purified β -galactosidase

- Assay Buffer (e.g., PBS, pH 7.4)
- 96-well black, clear-bottom microplate
- Fluorescence microplate reader with excitation and emission filters for **DDAO**

Procedure:

- Prepare **DDAO** Galactoside Working Solution: Dilute the **DDAO** galactoside stock solution in Assay Buffer to the desired final concentration (e.g., 1-10 μM).
- Prepare β -Galactosidase Standards: Prepare a dilution series of purified β -galactosidase in Assay Buffer.
- Assay Reaction: a. Add 50 μL of β -galactosidase standards or unknown samples to the wells of the microplate. b. Add 50 μL of the **DDAO** galactoside working solution to each well. c. Mix gently by shaking the plate for 30 seconds.
- Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may vary depending on the enzyme concentration and should be determined empirically.
- Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~645 nm and emission at ~660 nm.
- Data Analysis: Subtract the fluorescence of a no-enzyme control from all readings. Plot the fluorescence intensity versus the concentration of the β -galactosidase standards to generate a standard curve. Determine the β -galactosidase activity in the unknown samples from the standard curve.

Protocol 2: Detection of Senescence-Associated β -Galactosidase (SA- β -Gal) in Cultured Cells

This protocol describes the use of **DDAO** galactoside for the identification of senescent cells by fluorescence microscopy or flow cytometry.[\[3\]](#)[\[4\]](#)

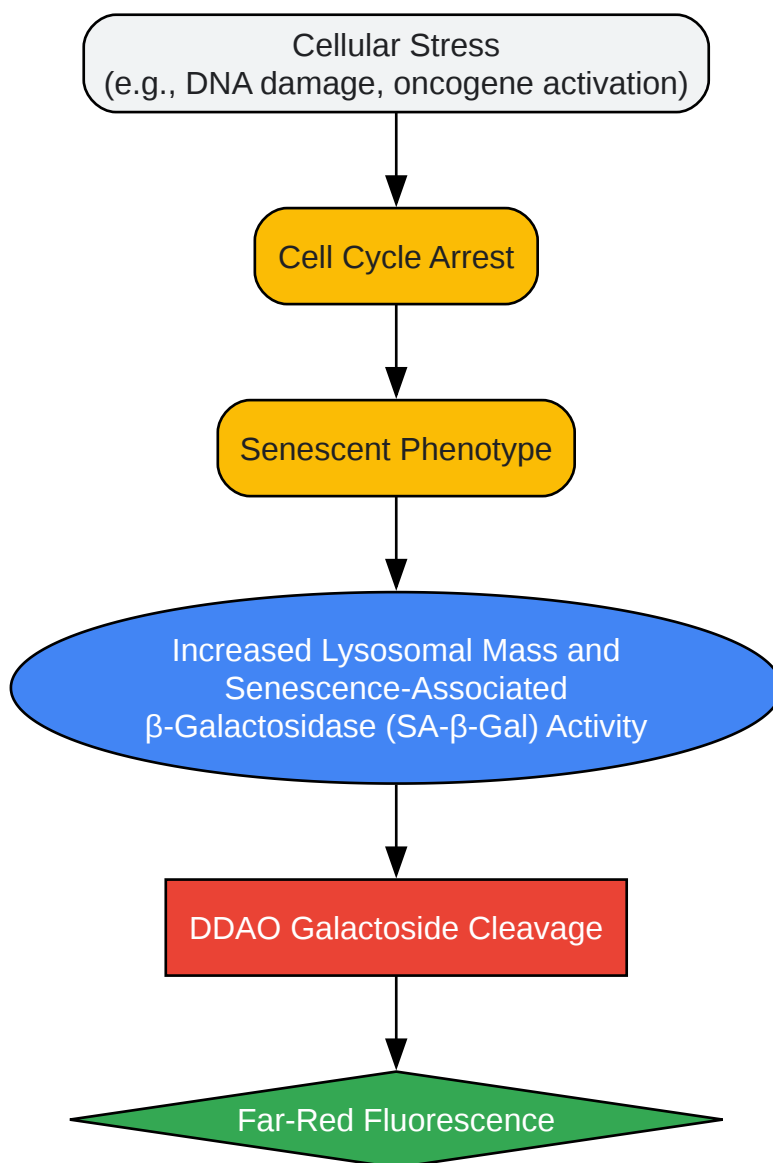
Materials:

- **DDAO** galactoside stock solution (5 mg/mL in anhydrous DMSO)[3]
- Bafilomycin A1 stock solution (1 mM in DMSO) (optional, to increase lysosomal pH)[3]
- Cell culture medium
- Phosphate-Buffered Saline (PBS)
- Hoechst 33342 or DAPI for nuclear counterstaining (optional)
- Fluorescence microscope or flow cytometer

Procedure:

- Cell Preparation: Plate cells in a suitable format (e.g., chamber slides for microscopy or multi-well plates for flow cytometry) and culture under conditions that induce senescence.
- (Optional) Bafilomycin A1 Treatment: To specifically detect SA- β -Gal activity at a near-neutral pH, treat the cells with 100 nM Bafilomycin A1 in cell culture medium for 30-60 minutes at 37°C.[3]
- **DDAO** Galactoside Staining: a. Prepare a **DDAO** galactoside working solution by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 μ M. b. Remove the medium from the cells and add the **DDAO** galactoside working solution. c. Incubate the cells at 37°C for 1-2 hours, protected from light.[3]
- Washing: Wash the cells twice with PBS.
- Nuclear Counterstaining (Optional): If desired, incubate the cells with a nuclear stain like Hoechst 33342 or DAPI according to the manufacturer's instructions.
- Analysis:
 - Fluorescence Microscopy: Image the cells using appropriate filter sets for **DDAO** (Excitation/Emission: ~645/660 nm) and the nuclear counterstain. Senescent cells will exhibit bright far-red fluorescence in the cytoplasm.

- Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in a suitable buffer. Analyze the cells on a flow cytometer equipped with a 633 nm laser and appropriate emission filters.[3] This allows for the quantification of the percentage of senescent cells in a population.



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Caption: Pathway leading to SA-β-Gal activity and **DDAO** detection.

Troubleshooting

Issue	Possible Cause	Solution
High Background Fluorescence	- Impure reagents- Autofluorescence of samples- Substrate degradation	- Use high-purity reagents and solvents.- Include a no-enzyme or unstained cell control.- Store DDAO galactoside stock solution protected from light and moisture.
Low or No Signal	- Inactive enzyme- Insufficient incubation time- Incorrect filter sets	- Check enzyme activity with a known positive control.- Optimize incubation time.- Ensure the use of appropriate excitation and emission filters for DDAO.
High Well-to-Well Variability	- Inaccurate pipetting- Incomplete mixing	- Use calibrated pipettes.- Ensure thorough mixing of reagents in each well.

Safety and Handling

DDAO galactoside is for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses. For detailed information, refer to the Safety Data Sheet (SDS). Stock solutions in DMSO should be stored at -20°C and protected from light and moisture to prevent degradation.[8]

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